Activity Gap: Pterokaurane R's NO Inhibitory Activity is Inferior to Structural Analogs Pterokaurane P1 and 2β,15α-dihydroxy-ent-kaur-16-ene
A comparative study of 12 ent-kaurane diterpenoids isolated from Pteris multifida evaluated their ability to inhibit nitric oxide (NO) production in LPS-activated BV-2 microglial cells. While the most active compounds, 2β,15α-dihydroxy-ent-kaur-16-ene (Compound 1) and Pterokaurane P1 (Compound 7), demonstrated significant NO inhibition with IC50 values of 13.9 µM and 10.8 µM respectively, Pterokaurane R (Compound 11) did not exhibit significant activity at the tested concentrations and was not assigned an IC50 value [1]. This indicates a clear and quantifiable activity gap.
| Evidence Dimension | Nitric Oxide (NO) Production Inhibition |
|---|---|
| Target Compound Data | Not active enough to determine an IC50 |
| Comparator Or Baseline | 2β,15α-dihydroxy-ent-kaur-16-ene (Compound 1): IC50 = 13.9 µM; Pterokaurane P1 (Compound 7): IC50 = 10.8 µM |
| Quantified Difference | Quantifiable difference not applicable; Pterokaurane R is qualitatively less active than its comparators. |
| Conditions | LPS-activated BV-2 murine microglial cells |
Why This Matters
This direct comparison proves that Pterokaurane R is not a potent anti-neuroinflammatory agent and is unsuitable for research where high NO inhibitory activity is required, serving instead as a valuable negative control or SAR probe.
- [1] Kim, J. W., Seo, J. Y., Oh, W. K., & Sung, S. H. (2016). Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots. Molecules, 22(1), 27. View Source
